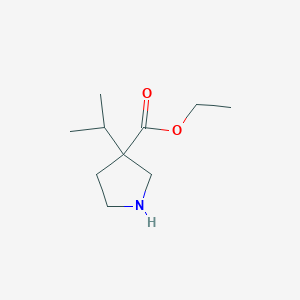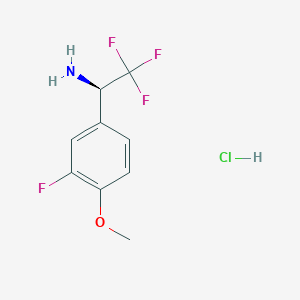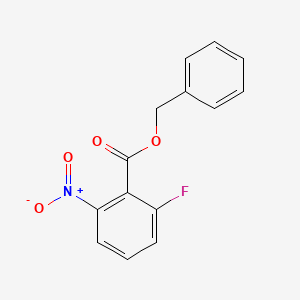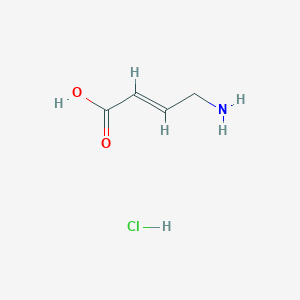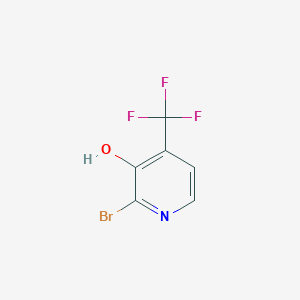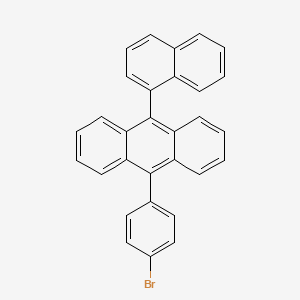
10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene
Overview
Description
The compound “10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene” is likely a polycyclic aromatic hydrocarbon due to the presence of anthracene and naphthalene structures in its name. These types of compounds are often used in research and industry due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings present in its structure. The presence of bromine could potentially influence its electronic properties .Chemical Reactions Analysis
As a polycyclic aromatic hydrocarbon, this compound could potentially undergo reactions such as electrophilic aromatic substitution or oxidative degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic structure. It might exhibit good thermal stability and solubility in organic solvents .Scientific Research Applications
Application 1: Use in Polymer Synthesis
- Summary of the Application: This compound is used in the synthesis of a new pyridine- and thiophene-based copolymer. The copolymer was synthesized via reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application: The compound was synthesized starting from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde . The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy .
- Results or Outcomes: The physical properties of the polymer, including solubility and viscosity, were studied, and the results showed good solubility and chain growth for the polymer . The maximum absorption peak for the polymer was 388 nm. The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .
Application 2: Use in Organic Electronics
- Summary of the Application: The compound is used as a hole-transporting material in organic light-emitting diodes .
- Methods of Application: The compound was first synthesized by Kwon et al. (2010) as a hole-transporting material in organic light-emitting diodes .
- Results or Outcomes: Phosphorescent organic light-emitting diodes were also reported by using the title compound as the hole-transporting material .
Application 3: Use in Organic Solar Cells
- Summary of the Application: This compound is used in the synthesis of a new pyridine- and thiophene-based copolymer for use in organic solar cells .
- Methods of Application: The compound was synthesized starting from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde . The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy .
- Results or Outcomes: The physical properties of the polymer, including solubility and viscosity, were studied, and the results showed good solubility and chain growth for the polymer . The maximum absorption peak for the polymer was 388 nm. The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .
Application 4: Use in Crystal Structure Analysis
- Summary of the Application: The compound is used in the analysis of crystal structures .
- Methods of Application: The compound was first synthesized by Kwon et al. (2010) as a hole-transporting material in organic light-emitting diodes .
- Results or Outcomes: The three naphthalene ring systems are slightly bent, with r.m.s. deviations of 0.038 (2), 0.055 (2) and 0.044 (2) A ̊ , respectively, for the C8–C17, C24–C33 and C40–C49 ring systems .
properties
IUPAC Name |
9-(4-bromophenyl)-10-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-22-18-16-21(17-19-22)29-25-11-3-5-13-27(25)30(28-14-6-4-12-26(28)29)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFDYCUZMVPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



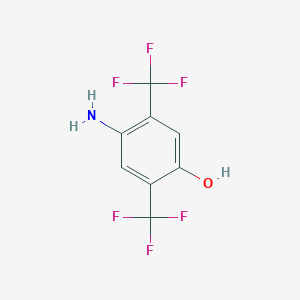
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)
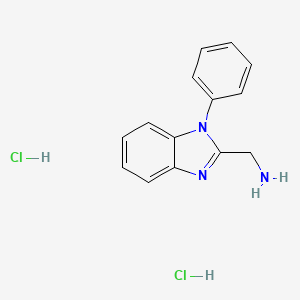

amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
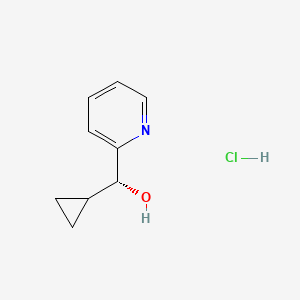
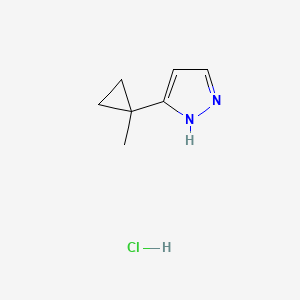
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)
